6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1058197-55-9
Cat. No.: VC11915793
Molecular Formula: C18H20ClN7O2
Molecular Weight: 401.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058197-55-9 |
|---|---|
| Molecular Formula | C18H20ClN7O2 |
| Molecular Weight | 401.8 g/mol |
| IUPAC Name | 6-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C18H20ClN7O2/c1-2-26-17-16(21-22-26)18(28)25(12-20-17)11-15(27)24-9-7-23(8-10-24)14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3 |
| Standard InChI Key | OJXKKMVPNURGSC-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 |
Introduction
The compound 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule characterized by its unique structural features. It consists of a triazolo-pyrimidinone core fused with a piperazine moiety and a 4-chlorophenyl substituent. This molecular arrangement suggests potential pharmacological applications due to the presence of multiple functional groups that can interact with biological targets.
Biological Activity and Potential Applications
Research indicates that derivatives of this compound may possess anti-anxiety and antidepressant properties due to their interaction with serotonin pathways. The compound's structure allows it to interact with various biological targets, making it a candidate for further research in drug development, particularly for therapeutic applications targeting neurological or psychiatric disorders.
| Biological Target | Potential Application | Research Status |
|---|---|---|
| Serotonin pathways | Anti-anxiety and antidepressant | Ongoing research |
| Neurological targets | Drug development for neurological disorders | Preliminary studies |
Synthesis and Characterization
The synthesis of 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one typically involves several steps, including the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance efficiency and yield. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
| Synthesis Method | Yield | Purification Method |
|---|---|---|
| Microwave-assisted | High | Recrystallization |
| Continuous flow | Efficient | Column chromatography |
Comparison with Similar Compounds
Several compounds share structural similarities with 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one, each exhibiting unique properties:
Future Research Directions
Future studies should focus on in-depth pharmacological evaluations and structure-activity relationship (SAR) analyses to fully explore the therapeutic potential of this compound. Additionally, exploring its interactions with various biological targets could reveal new avenues for drug development.
Given the limitations of current literature, further research is needed to fully elucidate the properties and applications of 6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-ethyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one. This includes detailed pharmacokinetic studies and clinical trials to assess its safety and efficacy in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume